(2R)-2-(2,6-Difluorophenyl)propan-1-amine
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Overview
Description
(2R)-2-(2,6-Difluorophenyl)propan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,6-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then converted to the corresponding amine through an amination reaction, often using reagents like ammonia or an amine donor under suitable conditions.
Resolution: The racemic mixture is resolved to obtain the (2R)-enantiomer using chiral resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon to facilitate the reduction step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chiral Catalysts: Using chiral catalysts to directly synthesize the (2R)-enantiomer, bypassing the need for resolution.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,6-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its structural properties.
Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(2,6-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(2,5-Difluorophenyl)pyrrolidine
- (2R)-2-(4-Chlorophenyl)ethan-1-amine
- (2R)-2-(3-Fluorophenyl)pyrrolidine
Uniqueness
(2R)-2-(2,6-Difluorophenyl)propan-1-amine is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Biological Activity
(2R)-2-(2,6-Difluorophenyl)propan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activity. This article explores its synthesis, biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.
The synthesis of this compound typically involves several key steps:
- Starting Material : The process begins with 2,6-difluorobenzaldehyde.
- Reduction : The aldehyde is reduced to an alcohol using sodium borohydride.
- Amination : The alcohol is converted to the amine using ammonia or an amine donor.
- Resolution : Chiral resolution techniques are employed to isolate the (2R)-enantiomer.
This compound exhibits unique reactivity due to the positioning of the difluorophenyl group, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Neurotransmitter Receptors : It may modulate neurotransmitter signaling pathways, impacting conditions such as depression and anxiety.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, including dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes management .
Biological Activity and Therapeutic Potential
Research indicates that this compound possesses several biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models by enhancing serotonin and norepinephrine levels.
- Anticancer Properties : Its ability to inhibit key enzymes involved in cancer cell proliferation has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's .
Case Studies
- DPP-IV Inhibition :
- Neuroprotective Effects :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(2R)-2-(3-Fluorophenyl)propan-1-amine | Single fluorine substitution | Moderate antidepressant activity |
(2R)-2-(4-Chlorophenyl)ethan-1-amine | Chlorine instead of fluorine | Anticancer properties but less potent than target |
(2R)-2-(5-Methylphenyl)propan-1-amine | Methyl group on phenyl | Enhanced lipophilicity but lower receptor affinity |
The difluorophenyl group in this compound enhances its lipophilicity and metabolic stability compared to these analogs, contributing to its superior biological activity and therapeutic potential .
Properties
IUPAC Name |
(2R)-2-(2,6-difluorophenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRJKFMENUPWMZ-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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